2-(2-(4-Methoxyphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry. It has a methoxyphenyl group, an acetamido group, and a tetrahydrothienopyridine core. These features suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The compound has several notable features in its structure. The methoxyphenyl and acetamido groups could participate in hydrogen bonding and other intermolecular interactions. The tetrahydrothienopyridine core is a heterocyclic structure that could contribute to the compound’s potential biological activity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the acetamido group could be hydrolyzed to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the acetamido group) and aromatic rings can affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
The compound, part of a broader category of heterocyclic compounds, has been explored for its potential in synthesizing various derivatives with biological activities. For example, derivatives have been synthesized for their anti-inflammatory and analgesic properties, showcasing significant activity as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Additionally, some derivatives have demonstrated antimicrobial activities, hinting at their potential use in developing new antibacterial and antifungal agents (Hossan et al., 2012).
Antimicrobial and Antifungal Properties
Research on pyridine derivatives, including thieno[2,3-c]pyridine structures, has revealed their efficacy as antimicrobial and antifungal agents. These compounds have been tested against various bacterial and fungal strains, showing good activity comparable to standard drugs. This suggests their potential application in developing new therapeutic agents targeting resistant microbial strains (Bakhite et al., 2014).
Cytotoxic Activity
In the realm of cancer research, thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Some of these compounds exhibit significant antiproliferative activity, particularly against melanoma and breast cancer cell lines. This highlights their potential as leads for developing novel anticancer therapies (Hung et al., 2014).
Future Directions
The future research directions for this compound would likely involve further exploration of its biological activity. This could include testing it against various biological targets, studying its pharmacokinetics and pharmacodynamics, and eventually, if it shows promise, conducting preclinical and clinical trials .
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S.ClH/c1-21-8-7-13-14(10-21)25-18(16(13)17(19)23)20-15(22)9-11-3-5-12(24-2)6-4-11;/h3-6H,7-10H2,1-2H3,(H2,19,23)(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBZSLUJQXRWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.